2-Acetylcyclohexanone

Description

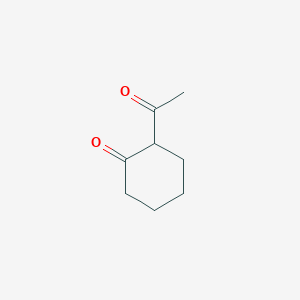

Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKATORRSPXJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049365 | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-23-7 | |

| Record name | 2-Acetylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetyl-1-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetylcyclohexanone: Mechanisms, Quantification, and Implications in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development. The keto-enol tautomerism of β-dicarbonyl compounds, such as 2-acetylcyclohexanone (ACHE), is a classic example of this phenomenon. The ability of a molecule to exist in both keto and enol forms can significantly influence its physicochemical properties, including solubility, polarity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic behavior of a drug molecule. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing its underlying mechanisms, quantitative analysis, and its critical role in the context of drug discovery and development.

The Core Mechanism of this compound Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. The interconversion between these two forms is a relatively slow process that can be catalyzed by either acid or base.[1][2][3]

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization is initiated by the protonation of the carbonyl oxygen of the acetyl group, which is the more basic of the two carbonyl oxygens. This is followed by the removal of an alpha-proton by a weak base (e.g., water or the conjugate base of the acid catalyst) to form the enol.

Base-Catalyzed Tautomerism

In the presence of a base, the mechanism involves the removal of an acidic alpha-proton situated between the two carbonyl groups, leading to the formation of a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a proton source (e.g., water or the conjugate acid of the base) yields the enol tautomer.

Quantitative Analysis of the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly dependent on the solvent, temperature, and pH.[1][2][3] Generally, the enol form is favored in non-polar, aprotic solvents where intramolecular hydrogen bonding is more significant. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.

| Solvent | Dielectric Constant (ε) | % Enol Form (approx.) | Reference |

| Water | 80.1 | >40% | [1][3] |

| Dioxane | 2.2 | Almost completely enolized | [1][3] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Intermediate | [4] |

| Acetonitrile | 37.5 | Intermediate | [4] |

| Methanol | 32.7 | Intermediate | [4] |

| 1-Propanol | 20.1 | Intermediate | [4] |

| Tetrahydrofuran (THF) | 7.6 | High | [4] |

Table 1: Approximate percentage of the enol tautomer of this compound and similar β-dicarbonyls in various solvents at 25°C.

In alkaline aqueous solutions, this compound exists almost exclusively as the enolate ion. The overall pKa of this compound in water has been determined to be 9.85.[1][2][3]

Experimental Protocols for Tautomerism Analysis

The quantification of keto and enol tautomers is commonly achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful technique for quantifying the ratio of keto to enol forms because the proton exchange between the two tautomers is slow on the NMR timescale, resulting in distinct signals for each form.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mg/mL.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure the relaxation delay is adequate for quantitative analysis (typically 5 times the longest T₁).

-

-

Data Analysis and Quantification:

-

Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears around 5-6 ppm, and the enolic hydroxyl proton can be a broad signal further downfield. The α-proton of the keto form appears around 3.5-4.0 ppm.

-

Integrate the area of well-resolved signals corresponding to each tautomer. For example, integrate the signal for the enolic vinyl proton and the α-proton of the keto form.

-

Calculate the molar ratio of the tautomers by dividing the integral of the enol signal by the integral of the keto signal, accounting for the number of protons each signal represents.

-

The percentage of the enol form can be calculated as: % Enol = (Integral_enol / (Integral_enol + Integral_keto)) * 100.

-

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by monitoring changes in the absorption spectrum, as the conjugated enol form has a distinct and more intense absorption maximum at a longer wavelength compared to the keto form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).

-

Prepare a series of dilutions in the solvent of interest to a final concentration in the micromolar range, ensuring the absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 220-350 nm) using a quartz cuvette.

-

Use the pure solvent as a blank.

-

To study the effect of temperature, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before recording the spectrum.

-

-

Data Analysis and Quantification:

-

The absorption spectrum of the mixture is a linear combination of the spectra of the two tautomers.

-

The molar extinction coefficients of the pure keto and enol forms at a specific wavelength (λ) are required for accurate quantification. These can be determined by measuring the absorbance in solvents where one tautomer is known to be highly predominant.

-

The concentration of each tautomer can be determined using the Beer-Lambert law and a system of simultaneous equations if the molar extinction coefficients are known.

-

The Role of Tautomerism in Drug Development

The tautomeric state of a drug molecule is a critical consideration in drug discovery and development as it can profoundly impact its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Pharmacodynamics: The different tautomers of a drug molecule can exhibit distinct binding affinities for its biological target. One tautomer may fit perfectly into the active site of an enzyme or receptor, while the other may have a weaker interaction or no interaction at all. This is because the keto and enol forms have different shapes, hydrogen bonding patterns (donor vs. acceptor), and electronic distributions.

-

Pharmacokinetics:

-

Solubility and Permeability: The polarity difference between the keto and enol tautomers can affect a drug's solubility in aqueous and lipid environments, which in turn influences its absorption and distribution in the body.

-

Metabolic Stability: The presence of a reactive enol or enolate can lead to different metabolic pathways, potentially affecting the drug's half-life and the formation of active or toxic metabolites.

-

For researchers and drug development professionals, a thorough understanding and characterization of the tautomeric behavior of lead compounds are essential for rational drug design and the development of safe and effective therapeutics.

Conclusion

The keto-enol tautomerism of this compound serves as an exemplary model for understanding the dynamic nature of molecular structures. The equilibrium between its tautomeric forms is governed by a delicate interplay of structural and environmental factors. For scientists in the pharmaceutical industry, a comprehensive grasp of these principles is not merely academic but a practical necessity. The ability to predict, control, and analyze tautomeric equilibria is a critical skill in the optimization of lead compounds and the successful development of new drug candidates. The experimental and theoretical frameworks outlined in this guide provide a robust foundation for the investigation of tautomerism in drug discovery and beyond.

References

- 1. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization of this compound in assemblies of cationic surfactants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Tautomeric Landscape of 2-Acetylcyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium of β-dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity. 2-Acetylcyclohexanone (ACHE), a prominent member of this class, exists as a dynamic equilibrium between its keto and enol forms. Understanding and controlling this equilibrium is paramount in fields ranging from synthetic chemistry to drug design, where specific tautomers may exhibit desired pharmacological properties. This technical guide provides a comprehensive overview of the factors influencing the tautomeric equilibrium of this compound, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Keto-Enol Tautomerism of this compound

This compound exists as two primary tautomers: the diketo form and the enol form. The enol form is further stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring, which significantly influences the position of the equilibrium.[1]

Caption: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium of this compound is highly sensitive to its environment and molecular structure. The key factors include solvent, temperature, pH, and substituents.

Caption: Major factors influencing the tautomeric equilibrium.

Solvent Effects

The solvent plays a crucial role in determining the predominant tautomeric form. Non-polar, aprotic solvents tend to favor the enol form. This is because the intramolecular hydrogen bond of the enol is more stable in an environment that does not compete for hydrogen bonding. In contrast, polar protic solvents can stabilize the more polar keto form through intermolecular hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. For instance, in aqueous solutions, this compound has a significant enol content of over 40% at 25°C, while in aprotic solvents like dioxane, it is almost completely enolized.[1][2][3][4]

Table 1: Effect of Solvent on the Tautomeric Equilibrium of β-Dicarbonyl Compounds (Illustrative)

| Solvent | Dielectric Constant (ε) | Predominant Form | % Enol (for Acetylacetone - a model β-dicarbonyl) |

| Hexane | 1.9 | Enol | 97 |

| Dioxane | 2.2 | Enol | ~100 (for ACHE)[1][2][3][4] |

| Chloroform | 4.8 | Enol | 86 |

| Acetone | 20.7 | Keto | 74 |

| Water | 80.1 | Keto | >40 (for ACHE)[1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | 63 |

Note: The % enol values for acetylacetone are provided as a well-documented example to illustrate the trend. The trend for this compound is similar.

Temperature Effects

Temperature influences the tautomeric equilibrium by altering the equilibrium constant (Keq). The relationship between temperature and the equilibrium constant is described by the van 't Hoff equation. By conducting variable temperature NMR studies, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined.[5][6] Generally, for β-dicarbonyls, the enolization is an exothermic process, meaning that an increase in temperature will favor the keto form.

pH and Catalysis

Both acids and bases can catalyze the interconversion between the keto and enol forms.[2]

-

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the keto form is protonated, increasing the acidity of the α-hydrogen and facilitating its removal to form the enol.

-

Base Catalysis: In basic conditions, a base removes an α-hydrogen from the keto form to generate an enolate ion, which is then protonated on the oxygen atom to yield the enol.

The overall pKa of this compound in water has been determined to be 9.85.[1][2][4] In alkaline medium, the enolate ion is the predominant species.[1][2][4]

Substituent Effects

The nature of substituents on the cyclohexanone ring or the acetyl group can influence the tautomeric equilibrium through both steric and electronic effects. Electron-withdrawing groups tend to increase the acidity of the α-protons, thereby favoring the enol form. Conversely, bulky substituents can introduce steric strain that may favor one tautomer over the other.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound is most commonly and accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Vis spectroscopy can also be employed.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Principle: The keto and enol tautomers of this compound are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each form.[7] The ratio of the tautomers can be determined by integrating the characteristic proton signals of each form.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 0.1 M) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Ensure the solution is at equilibrium by allowing it to stand for a sufficient period (e.g., 24 hours) or by gentle heating followed by cooling to the desired temperature.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

The key signals to integrate are:

-

Enol form: The enolic hydroxyl proton (a broad singlet, often >10 ppm) and the vinyl proton (if present and resolved).

-

Keto form: The α-proton between the two carbonyl groups (a singlet or multiplet, typically in the 3.5-4.0 ppm range).

-

-

-

Data Analysis and Calculation:

-

Carefully integrate the chosen signals for the keto and enol forms.

-

The percentage of the enol form can be calculated using the following formula:

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

The equilibrium constant (Keq) for the keto-to-enol conversion is calculated as:

Keq = [Enol] / [Keto] = Integral(Enol) / Integral(Keto)

-

Caption: Workflow for NMR determination of tautomeric ratio.

Determination of Tautomeric Ratio by UV-Vis Spectroscopy

Principle: The keto and enol tautomers have different electronic structures and thus exhibit distinct absorption maxima in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form. By measuring the absorbance at the respective λmax for each tautomer, their relative concentrations can be determined using the Beer-Lambert law.

General Protocol:

-

Determine Molar Absorptivities: The molar absorptivity (ε) for both the pure keto and pure enol forms at their respective λmax must be known or determined. This can be challenging as isolating the pure tautomers is often not feasible.

-

Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent.

-

UV-Vis Spectrum Acquisition: Record the UV-Vis spectrum of the solution.

-

Calculation: The concentrations of the keto and enol forms can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at two different wavelengths (ideally, the λmax of each tautomer).

Conclusion

The tautomeric equilibrium of this compound is a finely balanced interplay of intramolecular stabilization and external environmental factors. A thorough understanding of how solvent, temperature, and pH influence this equilibrium is critical for manipulating its chemical behavior. For professionals in drug development and scientific research, the ability to predict and control the tautomeric composition of such molecules is a powerful tool in the design of new chemical entities with optimized properties. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this important chemical phenomenon.

References

- 1. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water. | Sigma-Aldrich [sigmaaldrich.com]

- 5. biopchem.education [biopchem.education]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cores.research.asu.edu [cores.research.asu.edu]

Spectroscopic Analysis of 2-Acetylcyclohexanone Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the tautomeric equilibrium of 2-acetylcyclohexanone. The existence of this compound as an equilibrium mixture of keto and enol forms is a well-established phenomenon, with the relative populations of each tautomer being highly dependent on the solvent environment.[1][2] In aqueous solutions, the enol content is significant, reaching over 40% at 25°C, while in aprotic solvents such as dioxane, the enol form is predominant.[1][2][3] The interconversion between the keto and enol forms is a slow process, which allows for the distinct characterization of both species using various spectroscopic techniques.[1][2][3]

This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the qualitative and quantitative analysis of these tautomers. Included are detailed experimental protocols and a summary of key quantitative data to aid researchers in their studies of this and similar β-dicarbonyl systems.

The Keto-Enol Tautomerism of this compound

The tautomeric equilibrium of this compound involves the interconversion of the diketone form and the enol form, which is stabilized by an intramolecular hydrogen bond.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the keto and enol tautomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the tautomeric mixture, as the signals for each form are distinct and well-resolved.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment (Keto) | Chemical Shift (ppm) | Proton Assignment (Enol) | Chemical Shift (ppm) |

| CH₃ | ~2.2 | CH₃ | ~2.1 |

| CH₂ (ring) | 1.8 - 2.6 | CH₂ (ring) | 1.6 - 2.5 |

| CH | ~3.6 | OH | ~16.4 |

Note: The chemical shifts are approximate and can vary with solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment (Keto) | Chemical Shift (ppm) | Carbon Assignment (Enol) | Chemical Shift (ppm) |

| CH₃ | ~28 | CH₃ | ~24 |

| CH₂ (ring) | 22 - 42 | CH₂ (ring) | 21 - 38 |

| CH | ~60 | C=C (acetyl) | ~100 |

| C=O (acetyl) | ~205 | C=C (ring) | ~190 |

| C=O (ring) | ~210 | C=O | ~195 |

Note: The chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of the key functional groups present in each tautomer. The spectra are often recorded on the neat liquid sample.[4]

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | - | 3400 - 2400 (broad) |

| C-H stretch | 3000 - 2850 | 3000 - 2850 |

| C=O stretch (acetyl and ring) | ~1720, ~1700 | ~1650 |

| C=C stretch | - | ~1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The enol form of this compound exhibits a characteristic absorption in the UV region due to its conjugated system.

Table 4: UV-Vis Absorption Data

| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Enol | Various | ~291[5] | Not available in cited literature |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound tautomers.

NMR Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers in a given solvent.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

The concentration should be approximately 10-50 mg/mL.

-

-

Instrument Parameters (¹H NMR):

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at a constant temperature (e.g., 25°C).

-

Set the spectral width to cover the range of 0-18 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Ensure a relaxation delay of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

-

Data Analysis:

-

Process the spectrum using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).

-

Integrate the area of a well-resolved signal for the keto form (e.g., the methine proton at ~3.6 ppm) and a well-resolved signal for the enol form (e.g., the enolic hydroxyl proton at ~16.4 ppm).

-

Calculate the percentage of each tautomer using the following formula:

% Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] x 100

% Keto = [Integral (Keto) / (Integral (Enol) + Integral (Keto))] x 100

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Methodology:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a drop of neat this compound directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the C=O groups in the keto form (~1720 and ~1700 cm⁻¹) and the conjugated C=O and C=C systems, as well as the broad O-H stretch, in the enol form.

-

UV-Vis Spectroscopy

Objective: To observe the electronic transition of the conjugated enol tautomer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to yield an absorbance in the range of 0.2-1.0 at the λmax.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a reference to obtain a baseline.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the enol tautomer, which is expected around 291 nm.[5]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the tautomerism and the experimental analysis process.

References

- 1. This compound(874-23-7) IR Spectrum [m.chemicalbook.com]

- 2. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 3. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Acetylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylcyclohexanone is a versatile β-dicarbonyl compound that serves as a crucial intermediate in organic synthesis. Its unique structural features, particularly the presence of two carbonyl groups and an acidic α-hydrogen, govern its rich and complex reactivity. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its keto-enol tautomerism, enolate formation, and subsequent reactions. Detailed experimental protocols for key transformations are provided, alongside quantitative data and visual representations of reaction pathways to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a sweet, caramel-like odor.[1] It is characterized by the presence of a ketone functional group on a cyclohexane ring, with an acetyl group at the 2-position.[1] This structure gives rise to its notable chemical properties and reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Boiling Point | 111-112 °C at 18 mmHg | [3][4] |

| 224-226 °C at 760 mmHg | [5] | |

| Density | 1.078 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.509 | [3][4] |

| Flash Point | 79 °C (174.2 °F) | [4] |

| Appearance | Clear colorless to light yellow liquid | [3][6] |

| Water Solubility | Not miscible | [3][6] |

Keto-Enol Tautomerism

A significant feature of this compound is its existence as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In aqueous solutions at 25°C, this compound exists with more than 40% enol content.[7][8][9] In aprotic solvents like dioxane, it is almost completely enolized.[7][8][9] The keto-enol interconversion is a relatively slow process, which allows for detailed kinetic studies.[7][8] The overall pKa of this compound in water has been determined to be 9.85.[7][8][9] In alkaline solutions, the enolate ion is the predominant species.[7][8][9]

Caption: Keto-enol tautomerism of this compound.

NMR analysis can be used to determine the percentage of each tautomer. For instance, one study found a mixture of 71.7% enol and 28.3% keto form.[10]

Reactivity

The reactivity of this compound is dominated by the acidity of the α-hydrogen and the nucleophilicity of the resulting enolate. This makes it a valuable precursor for a variety of organic transformations, including alkylation, acylation, and condensation reactions.

Enolate Formation

The protons on the carbon atom between the two carbonyl groups are particularly acidic and can be readily removed by a base to form a resonance-stabilized enolate ion. This enolate is a soft nucleophile and can react with a range of electrophiles.

References

- 1. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 874-23-7 [chemicalbook.com]

- 4. This compound 97 874-23-7 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Acetylcyclohexanone (CAS: 874-23-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Acetylcyclohexanone, a versatile diketone intermediate. It details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical behaviors, with a focus on its prominent keto-enol tautomerism.

Core Properties of this compound

This compound, also known as α-acetylcyclohexanone, is an organic compound that is a colorless to pale yellow or brown liquid at room temperature.[1][2] It is characterized by a ketone functional group on a cyclohexane ring, with an additional acetyl group at the adjacent position. This β-dicarbonyl structure is central to its chemical properties and reactivity.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 874-23-7 | [1][3][4] |

| Molecular Formula | C₈H₁₂O₂ | [1][3] |

| Molecular Weight | 140.18 g/mol | [3][5] |

| Appearance | Clear colorless to light yellow/brown liquid | [1][2] |

| Density | 1.078 g/mL at 25 °C | [3][4] |

| Boiling Point | 111-112 °C at 18 mmHg | [2][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [3][4][6] |

| Refractive Index | n20/D 1.509 | [4] |

| Solubility | Moderately soluble in water; soluble in ethanol, ether | [1] |

| pKa | 9.85 | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. Key identification parameters are provided below.

| Spectroscopic Data | Identifier | Source(s) |

| SMILES | CC(=O)C1CCCCC1=O | [3][4] |

| InChI | 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3 | [4] |

| InChI Key | OEKATORRSPXJHE-UHFFFAOYSA-N | [1][4] |

| MDL Number | MFCD00001633 | [3] |

| EC Number | 212-858-5 |

Keto-Enol Tautomerism

A defining characteristic of this compound is its existence as a mixture of keto and enol tautomers.[3][8] The equilibrium between these two forms is highly dependent on the solvent. In aqueous solutions, the enol form accounts for over 40% of the mixture, while in aprotic solvents such as dioxane, the compound is almost completely enolized.[7][9] One ¹H-NMR study determined a specific mixture to be 71.7% enol and 28.3% keto form.[8] This tautomerization is a slow process, which can be monitored by conventional analytical methods.[7][9]

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Synthesis of this compound via Enamine Intermediate

A common and effective method for synthesizing this compound is through the acylation of cyclohexanone via an enamine intermediate.[8][10] This organocatalytic approach avoids the use of strong bases and minimizes side reactions, leading to good yields.[8]

Methodology:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically conducted in toluene.[10][11]

-

Water Removal: Water, a byproduct of the enamine formation, is continuously removed from the reaction mixture using a Dean-Stark apparatus. This azeotropic distillation drives the equilibrium towards the formation of the enamine.[10][11]

-

Acylation: The crude enamine is not isolated but is directly reacted with an acylating agent, typically acetic anhydride. This step results in the formation of an iminium ion intermediate.[10]

-

Hydrolysis: The intermediate is then hydrolyzed by the addition of water, which regenerates the carbonyl group and yields the final product, this compound.[10]

-

Purification: The final product is purified from the reaction mixture. A typical workup involves washing the organic layer with dilute hydrochloric acid and water, followed by drying over an anhydrous salt like sodium sulfate.[10] The pure compound is then isolated by vacuum distillation.[10][11]

Caption: Synthesis workflow for this compound.

Purification Methods

-

Standard Purification: The crude product from synthesis can be dissolved in a nonpolar solvent like ligroin, washed with saturated aqueous sodium bicarbonate, dried over a desiccant (e.g., Drierite), and purified by vacuum fractionation.[2]

-

Alternative Purification: Purification can also be achieved through extraction, distillation, and column chromatography for higher purity requirements.[11]

Reactivity and Applications

The reactivity of this compound is largely dictated by its β-dicarbonyl motif and the nucleophilic character of its enol or enolate form. It serves as a valuable intermediate in various organic reactions.

-

Alkylation and Acylation: The carbon atom between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate, which readily participates in alkylation and acylation reactions. The enamine intermediate pathway is a prime example of its acylation.[10]

-

Synthesis of Heterocycles: It is a precursor for synthesizing various heterocyclic compounds. It has been used to create anilinoethanolamines and 1-(pyridyl)ethanol derivatives.[2][4]

-

Pharmaceutical Research: Derivatives of this compound have been explored for their biological activities. For instance, it has been used in the synthesis of phenothiazine derivatives that exhibit anti-proliferative activity and can inhibit protein farnesyltransferase.[2]

-

Complex Formation: As a diketone, it can act as a ligand, forming metal complexes. It is known to form a copper salt that crystallizes from ethanol.[2]

Caption: General reactivity pathway of enamine acylation.

Safety and Handling

This compound is classified as a combustible liquid and should be handled with appropriate safety precautions.[12]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, away from heat, sparks, open flames, and other ignition sources.[12][13] It is recommended to store under an inert gas as it may be air-sensitive.[3]

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[12][13] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing.[4][12][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12][13]

-

Fire Fighting: In case of fire, use foam, dry chemical powder, or carbon dioxide.[12][13] Firefighters should wear full protective clothing and self-contained breathing apparatus.[12][13]

References

- 1. CAS 874-23-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 874-23-7 [chemicalbook.com]

- 3. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]

- 4. This compound 97 874-23-7 [sigmaaldrich.com]

- 5. This compound | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-acetyl cyclohexanone, 874-23-7 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry-online.com [chemistry-online.com]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Stability of 2-Acetylcyclohexanone: An In-Depth Analysis of its Keto-Enol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-acetylcyclohexanone (ACHE), a critical aspect for professionals in drug discovery and development where molecular stability and conformation can significantly impact biological activity. The document details the equilibrium between the keto and enol forms, the factors influencing this balance, and the experimental and computational methodologies used for its study.

Introduction to the Keto-Enol Tautomerism of this compound

This compound (ACHE) is a β-dicarbonyl compound that exists as a dynamic equilibrium between its keto and enol tautomeric forms. The interconversion between these two forms is a slow process, allowing for the distinct study of each species.[1][2][3] The relative stability of these tautomers is highly dependent on the surrounding environment, particularly the solvent.[1][2][3] Understanding this equilibrium is crucial as the different electronic and structural properties of the keto and enol forms can lead to varied reactivity and interaction with biological targets.

The enol form of ACHE is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. This stabilization is a key factor in the pronounced enol content observed in many conditions.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the enol concentration to the keto concentration at equilibrium.

Table 1: Equilibrium Data for this compound Tautomers

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Enol Content | > 40% | Water, 25 °C | [1][2][3] |

| Almost 100% | Dioxane (aprotic) | [1][2][3] | |

| 71.7% | Not specified | [4] | |

| Equilibrium Constant (Keq) | ~0.67 | Water, 25 °C | Calculated from[1][2][3] |

| Overall pKa | 9.85 | Aqueous solution | [1][2][3] |

Factors Influencing the Keto-Enol Equilibrium

The delicate balance between the keto and enol forms of this compound is influenced by several key factors, which can be manipulated to favor one tautomer over the other.

-

Solvent Polarity: In aqueous solutions, the enol form is present in a significant amount (over 40%).[1][2][3] However, in aprotic solvents like dioxane, the compound is almost completely enolized.[1][2][3] This is because polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it, while non-polar, aprotic solvents do not interfere with the stabilizing intramolecular hydrogen bond of the enol form.

-

pH: In alkaline medium, the enolate ion is the predominant species.[1][2][3] The overall pKa of ACHE has been determined to be 9.85 in aqueous solution.[1][2][3]

-

Catalysis: The interconversion can be catalyzed by both acids and bases.[1][2][3]

-

Temperature: The equilibrium position is temperature-dependent, which can be studied to determine the thermodynamic parameters of the tautomerization.

-

Ionic Strength and Buffer Effects: These factors can also influence the rate of tautomerization in aqueous solutions.[1][2][3]

Caption: Factors influencing the keto-enol equilibrium of this compound.

Experimental Protocols

The determination of the keto-enol equilibrium in this compound can be achieved through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

1H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for quantifying the ratio of keto to enol forms as the interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerism of this compound in a given deuterated solvent.

Materials:

-

This compound (high purity)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., ~0.1 M). It is important to use a dilute solution to minimize intermolecular interactions. Allow the solution to equilibrate for at least one hour at a constant temperature before analysis.

-

NMR Acquisition:

-

Acquire a 1H NMR spectrum of the sample.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. In CDCl3, the enolic proton typically appears as a sharp singlet around 16 ppm. The methine proton of the keto form appears at a distinct chemical shift. The acetyl methyl protons for both forms will also show separate signals.

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the enolic proton signal for the enol form and a well-resolved proton signal of the keto form.

-

-

Calculation of Equilibrium Constant (Keq):

-

The ratio of the integrals directly corresponds to the molar ratio of the two tautomers.

-

Keq = [Enol] / [Keto] = (Integral of Enol signal / Number of protons for that signal) / (Integral of Keto signal / Number of protons for that signal).

-

Caption: Workflow for NMR determination of the keto-enol equilibrium constant.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of the enol form, which exhibits a strong UV absorbance due to its conjugated system, whereas the keto form has a much weaker absorption at the same wavelength.

Objective: To determine the equilibrium constant (Keq) of the keto-enol tautomerism of this compound in a non-absorbing solvent.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., hexane, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Molar Absorptivity (ε) of the Enol Form:

-

Prepare a solution of this compound in an aprotic solvent where it exists almost entirely in the enol form (e.g., dioxane).

-

Record the UV spectrum and determine the absorbance at the wavelength of maximum absorption (λmax), which for the enol form of ACHE is around 291 nm.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

-

-

Equilibrium Measurement:

-

Prepare a solution of known concentration of this compound in the solvent of interest (e.g., water).

-

Allow the solution to reach equilibrium.

-

Measure the absorbance of the solution at the λmax of the enol form.

-

-

Calculation of Enol Concentration and Keq:

-

Using the measured absorbance and the predetermined molar absorptivity of the enol form, calculate the concentration of the enol tautomer at equilibrium: [Enol] = A / (εl).

-

Calculate the concentration of the keto form: [Keto] = [Total ACHE] - [Enol].

-

Calculate the equilibrium constant: Keq = [Enol] / [Keto].

-

Computational Chemistry Analysis

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.

Methodology:

-

Geometry Optimization: The geometries of the keto and enol tautomers of this compound are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative electronic energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

-

Transition State Search: The transition state for the tautomerization reaction is located to calculate the activation energy barrier for the interconversion.

-

Thermodynamic Properties: From the calculated energies, thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization can be determined.

Caption: A typical computational workflow for analyzing tautomeric systems.

Conclusion

The stability of the keto and enol forms of this compound is a finely balanced equilibrium influenced by a variety of environmental factors. For professionals in drug development, a thorough understanding and ability to control this tautomerism is essential, as the prevalence of a specific tautomer can profoundly affect a molecule's physicochemical properties and its biological activity. The experimental and computational methods outlined in this guide provide a robust framework for the comprehensive analysis of this important chemical phenomenon.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 4. scribd.com [scribd.com]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in the Enol Form of 2-Acetylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding present in the enol tautomer of 2-acetylcyclohexanone. This β-dicarbonyl compound serves as a significant model for studying keto-enol tautomerism and the nature of intramolecular hydrogen bonds, which are crucial in various chemical and biological systems, including drug-receptor interactions.

Introduction: The Significance of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences, stability, and reactivity of molecules. In the context of drug development, understanding these non-covalent interactions is essential for designing molecules with specific three-dimensional structures that can effectively bind to biological targets. The enol form of this compound presents a classic example of a strong, resonance-assisted hydrogen bond (RAHB), which significantly influences its physicochemical properties.

This compound exists in a tautomeric equilibrium between its keto and enol forms. In non-polar solvents, the enol form is predominant due to the stability conferred by the intramolecular hydrogen bond. This guide delves into the experimental and theoretical characterization of this hydrogen bond, providing researchers with the necessary data and protocols for their own investigations.

Keto-Enol Tautomerism and the Intramolecular Hydrogen Bond

The equilibrium between the diketone and the two possible enol forms of this compound is a dynamic process. The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Caption: Keto-enol tautomerism in this compound.

Quantitative Data on Intramolecular Hydrogen Bonding

The strength and geometry of the intramolecular hydrogen bond in the enol form of this compound can be characterized by various spectroscopic and computational methods. Below is a summary of the key quantitative data.

| Parameter | Method | Value | Reference(s) |

| ¹H NMR Chemical Shift | |||

| Enolic Proton (O-H) | ¹H NMR Spectroscopy | ~16 ppm | [1] |

| IR Vibrational Frequency | |||

| O-H Stretching | IR Spectroscopy | 2700-3200 cm⁻¹ (broad) | |

| Keto-Enol Equilibrium | |||

| % Enol in Dioxane | UV Spectroscopy | Almost completely enolized | [2] |

| % Enol in Water (25°C) | UV Spectroscopy | > 40% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the intramolecular hydrogen bond in this compound are provided below.

¹H NMR Spectroscopy for the Determination of Enolic Proton Chemical Shift

Objective: To determine the chemical shift of the enolic proton, which is indicative of the strength of the intramolecular hydrogen bond.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or other deuterated non-polar solvent

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform directly in an NMR tube.

-

Ensure the solvent is free of water to avoid exchange of the enolic proton.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer to the deuterium frequency of the solvent.

-

Set the spectral width to cover the range of 0-20 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

The enolic proton will appear as a broad singlet in the downfield region, typically around 16 ppm.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative populations of the keto and enol forms.

-

Infrared (IR) Spectroscopy for the Analysis of O-H Stretching Vibration

Objective: To identify the vibrational frequency of the O-H bond involved in the intramolecular hydrogen bond.

Materials:

-

This compound

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory

-

A non-polar solvent (e.g., carbon tetrachloride), if a solution-phase spectrum is desired.

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound between two NaCl or KBr plates to form a thin film.

-

-

Sample Preparation (Solution):

-

Prepare a dilute solution (1-5% w/v) of this compound in a non-polar solvent like CCl₄.

-

Fill a liquid IR cell with the solution.

-

-

Instrument Setup:

-

Record a background spectrum of the empty cell or the solvent.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The spectrum will show a broad absorption band in the region of 2700-3200 cm⁻¹, which corresponds to the stretching vibration of the hydrogen-bonded O-H group. The broadening and shift to lower frequency compared to a free O-H (typically ~3600 cm⁻¹) are characteristic of strong hydrogen bonding.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the intramolecular hydrogen bond in this compound.

References

The Synthesis of 2-Acetylcyclohexanone: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylcyclohexanone, a significant intermediate in organic synthesis and a precursor for various pharmaceuticals, including endothelin-converting enzyme inhibitors, has been a subject of extensive study.[1] This technical guide provides an in-depth exploration of the historical and contemporary synthetic routes to this compound, with a particular focus on the seminal Stork enamine synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in organic chemistry and drug development. The compound's notable keto-enol tautomerism, which significantly influences its reactivity and characterization, is also discussed in detail.

Introduction: Discovery and Significance

While a singular definitive "discovery" of this compound is not prominently documented in readily available historical records, its importance emerged with the development of modern synthetic methodologies in the 20th century. The compound's utility as a building block in the synthesis of more complex molecules has driven the development of various synthetic approaches. Notably, it serves as a crucial intermediate in the synthesis of insect hormones and endothelin-converting enzyme inhibitors, highlighting its relevance in both agricultural and medicinal chemistry.[1]

A key characteristic of this compound is its existence as a mixture of keto and enol tautomers.[2][3] The equilibrium between these two forms is highly dependent on the solvent environment. In aprotic solvents like dioxane, the enol form predominates almost completely, while in aqueous solutions, a significant portion (over 40% at 25°C) exists as the enol.[4][5][6][7] This tautomerism is a critical consideration in its synthesis, purification, and subsequent reactions.

Historical Synthesis: The Advent of Enamine Chemistry

A cornerstone in the synthesis of this compound is the Stork enamine reaction. This method provides a milder alternative to traditional base-catalyzed acylations, which can be plagued by side reactions.[8] The use of an enamine intermediate allows for the selective acylation of ketones under more controlled conditions.

The Stork Enamine Synthesis of this compound

The most frequently cited synthesis of this compound involves the reaction of cyclohexanone with a secondary amine, typically pyrrolidine, to form a nucleophilic enamine. This intermediate then reacts with an acylating agent, such as acetic anhydride, followed by hydrolysis to yield the desired product.[3][9][10][11]

Logical Workflow of the Stork Enamine Synthesis

Caption: Workflow of the Stork enamine synthesis of this compound.

Experimental Protocol: Stork Enamine Synthesis

The following protocol is a synthesized representation from multiple sources describing the enamine-mediated synthesis.[3][9][10]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Acetic anhydride

-

3 M Hydrochloric acid

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.[3][10]

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Reflux is typically maintained for at least one hour to ensure complete formation of the enamine.[3]

-

Acylation: After cooling the reaction mixture to room temperature, a solution of acetic anhydride in toluene is added.[10] The mixture is allowed to stand at room temperature, often for 24 hours, to facilitate the acylation reaction.[10]

-

Hydrolysis and Work-up: Water is slowly added to the reaction mixture, which is then heated at reflux for approximately 30 minutes to hydrolyze the intermediate iminium salt.[10]

-

The cooled reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 3 M HCl and water.[10]

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[10][12]

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[3][10]

Quantitative Data for Enamine Synthesis

| Parameter | Value | Reference |

| Yield | 73.6% - 76% | [8][9] |

| Keto-Enol Ratio | 28.3% Keto : 71.7% Enol | [8] |

| Purification Method | Vacuum Distillation | [3][10] |

Alternative Synthetic Approaches

While the Stork enamine synthesis is a prevalent method, other approaches for the preparation of this compound have been developed.

One-Pot Synthesis via Lithium Diisopropylamide (LDA)

A one-pot method has been described that avoids the isolation of intermediates, potentially increasing efficiency.[1] This method utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate cyclohexanone, followed by acylation.

Reaction Scheme: Cyclohexanone is treated with LDA in tetrahydrofuran at low temperatures to form the lithium enolate. This is then reacted in situ with acetyl chloride to yield this compound after work-up.

Key Features of the LDA Method:

| Parameter | Value/Description | Reference |

| Base | Lithium Diisopropylamide (LDA) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Acylating Agent | Acetyl Chloride | [1] |

| Yield | > 94% | [1] |

| Purity | > 96.0 wt% | [1] |

| Advantages | High yield, short reaction time, one-pot procedure | [1] |

Physicochemical Properties and Tautomerism

A defining feature of this compound is its tautomeric equilibrium between the keto and enol forms. This equilibrium is a slow process in aqueous solution.[4][5][6]

Keto-Enol Tautomerism of this compound

Caption: The keto-enol tautomeric equilibrium of this compound.

In alkaline media, this compound exists as the enolate ion, with a measured overall pKa of 9.85.[4][6][7] This property is crucial for understanding its reactivity in base-catalyzed reactions.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the Stork enamine synthesis being a historically significant and widely adopted method due to its mild conditions and good yields. More recent developments, such as one-pot procedures using strong bases like LDA, offer highly efficient alternatives. A thorough understanding of its keto-enol tautomerism is essential for the successful synthesis, purification, and application of this versatile intermediate in research and development. The detailed protocols and data presented in this guide serve as a valuable resource for chemists and pharmaceutical scientists working with this important compound.

References

- 1. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]

- 2. 2-Acetyl cyclohexanone | 874-23-7 | FA10212 | Biosynth [biosynth.com]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Tautomerization of this compound. 1. Characterization of keto-enol/enolate equilibria and reaction rates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The keto-enol tautomerism of this compound (ACHE) was studied - askIITians [askiitians.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. Solved Write the synthesis of this compound from | Chegg.com [chegg.com]

- 12. Preparation of this compound - 1750 Words | Bartleby [bartleby.com]

Theoretical Conformational Analysis of 2-Acetylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Conformational Landscape of 2-Acetylcyclohexanone

This compound is a β-dicarbonyl compound that can exist in both keto and enol tautomeric forms. The conformational analysis of this molecule is centered around the puckering of the cyclohexane ring and the orientation of the acetyl group. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of the acetyl group at the C2 position leads to a dynamic equilibrium between several conformers.

The primary conformational isomers arise from the axial or equatorial placement of the acetyl substituent on the chair form of the cyclohexane ring. Furthermore, rotation around the C-C bond connecting the acetyl group to the ring introduces additional rotational isomers. A critical aspect of the conformational analysis of this compound is the keto-enol tautomerism. The enol form has the potential to form a strong intramolecular hydrogen bond, which can significantly influence its stability and conformational preference.

This guide will explore the theoretical underpinnings of the conformational preferences of both the keto and enol forms of this compound, providing a roadmap for their computational investigation.

Theoretical Conformers of this compound

The principal conformers of this compound are dictated by the chair conformation of the cyclohexane ring and the orientation of the acetyl group.

Keto Tautomer

In its keto form, the main conformational equilibrium is between the axial and equatorial positions of the acetyl group.

-

Equatorial Conformer (Keto-Eq): The acetyl group occupies an equatorial position on the cyclohexane ring. This conformation is generally expected to be more stable due to reduced steric hindrance.

-

Axial Conformer (Keto-Ax): The acetyl group is in an axial position. This conformer is likely to be destabilized by 1,3-diaxial interactions with the axial hydrogens on C4 and C6 of the cyclohexane ring.

Enol Tautomer

The enol form of this compound introduces the possibility of intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction can significantly stabilize certain conformations.

-

Enol Conformer with Intramolecular Hydrogen Bond (Enol-HB): The enol form can adopt a conformation that allows for the formation of a six-membered ring through an intramolecular hydrogen bond. This is expected to be a highly stable conformer. The acetyl group in this conformer is effectively locked in a specific orientation relative to the enolized ring.

Computational Methodology

A robust computational approach is essential for accurately predicting the geometries and relative energies of the conformers of this compound. A typical workflow for such a theoretical study is outlined below.

Initial Structure Generation

The initial 3D coordinates of the possible conformers of both the keto and enol tautomers of this compound are generated using molecular modeling software.

Geometry Optimization and Energy Calculation

The geometries of the generated conformers are optimized to locate the local energy minima on the potential energy surface. Density Functional Theory (DFT) is a widely used and effective method for this purpose.

-

Method: DFT with a suitable functional, such as B3LYP or ωB97X-D (the latter being recommended for systems where non-covalent interactions are important).

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) for initial optimizations, and a more extensive basis set like 6-311+G(d,p) for more accurate single-point energy calculations.

-

Solvation Model: To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. The choice of solvent will influence the relative stabilities of the conformers.

Vibrational Frequency Analysis

To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Population Analysis

The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution equation.

Data Presentation: Predicted Conformational Properties

The following tables summarize hypothetical, yet realistic, quantitative data for the conformers of this compound based on the principles of conformational analysis and typical values for similar systems. These values would be the target of the computational studies outlined above.

Table 1: Predicted Relative Energies and Population of this compound Conformers in the Gas Phase

| Conformer | Tautomer | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| Enol-HB | Enol | 0.00 | 0.00 | 95.0 |

| Keto-Eq | Keto | 2.50 | 2.30 | 4.5 |

| Keto-Ax | Keto | 4.50 | 4.80 | 0.5 |

Table 2: Key Predicted Dihedral Angles for this compound Conformers

| Conformer | Dihedral Angle | Value (degrees) |

| Keto-Eq | O=C-C-C(ring) | ~180 |

| Keto-Ax | O=C-C-C(ring) | ~60 |

| Enol-HB | O-H···O=C | ~0 |

Experimental Protocols for Validation

Experimental data is crucial for validating the theoretical predictions. The following experimental techniques can provide valuable insights into the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The coupling constants between vicinal protons on the cyclohexane ring can provide information about their dihedral angles and thus the ring conformation. The chemical shift of the enolic proton can indicate the presence and strength of intramolecular hydrogen bonding.

-

¹³C NMR: The chemical shifts of the ring carbons can also be sensitive to the conformation.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify protons that are close in space, providing evidence for specific conformations, particularly the relative orientation of the acetyl group.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching frequencies can distinguish between the keto and enol forms. In the enol form, the frequency of the carbonyl group involved in the hydrogen bond will be shifted to a lower wavenumber. The O-H stretching frequency can also provide information about the hydrogen bond strength.

X-ray Crystallography

If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography can provide the definitive solid-state conformation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.

Caption: Conformational and tautomeric equilibrium of this compound.

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is predicted to be dominated by the enol tautomer, which is significantly stabilized by an intramolecular hydrogen bond. In the keto form, the equatorial conformer is expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. The computational protocols detailed in this guide provide a robust framework for a thorough theoretical investigation of this system. The interplay of steric and electronic effects, particularly the strong influence of intramolecular hydrogen bonding, makes this compound an excellent model system for studying the principles of conformational analysis in multifunctional molecules. The insights gained from such studies are invaluable for applications in drug design, synthesis, and materials science.

An In-depth Technical Guide on the Physical Properties of 2-Acetylcyclohexanone

This guide provides a comprehensive overview of the key physical properties of 2-acetylcyclohexanone, a significant diketone in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering precise data and detailed experimental methodologies.

Core Physical Properties

This compound is a versatile intermediate in various chemical reactions. A thorough understanding of its physical characteristics is essential for its application in research and development. The primary physical properties, its boiling point and density, are summarized below.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 224-226 °C | At atmospheric pressure (760 mmHg) |

| 111-112 °C | At reduced pressure (18 mmHg)[1][2] | |

| 185 °C | At reduced pressure (750 mmHg) | |

| 105 °C | At reduced pressure (19 mmHg) | |

| 72-75 °C | At reduced pressure (8 mmHg) | |

| Density | 1.078 g/mL | At 25 °C[1] |

| 1.063 g/mL | Not specified | |

| 1.06 g/mL | Not specified | |

| 1.06400 to 1.06800 g/mL | At 20.00 °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid organic compound such as this compound.

2.1. Determination of Boiling Point via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

-

Vacuum source and gauge

-

Boiling chips or magnetic stirrer

Procedure:

-

Assemble the distillation apparatus. The round-bottom flask containing the this compound and boiling chips is placed in the heating mantle.

-

The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Connect the condenser to a water source.

-

Attach the vacuum source to the vacuum adapter on the receiving flask.

-

Begin heating the sample gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature at which the vapor condenses and drips into the condenser is recorded as the boiling point at the measured pressure.[4]

-

A steady temperature reading during the distillation indicates a pure substance.

2.2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and thoroughly dry the pycnometer and its stopper.

-